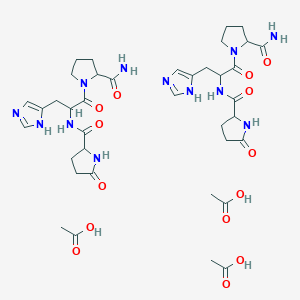
PZM21 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PZM21 is a potent Gi activator with exceptional selectivity for μOR and minimal β-arrestin-2 recruitment. PZM21 is an experimental opioid analgesic drug that is being researched for the treatment of pain. It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling, with potency and efficacy similar to morphine, but with less β-arrestin 2 recruitment. In tests on mice, PZM21 was slightly less potent than morphine or TRV130 as an analgesic, but also had significantly reduced adverse effects, with less constipation than morphine, and very little respiratory depression, even at high doses.
Aplicaciones Científicas De Investigación
1. Potential in Pain Management
PZM21 HCl has been identified as a novel μ-opioid receptor agonist. Research by Manglik et al. (2016) indicates that PZM21 HCl is a potent Gi activator with exceptional selectivity for the μ-opioid receptor and minimal β-arrestin-2 recruitment. This suggests its potential application in pain management with fewer side effects compared to traditional opioids like morphine (Manglik et al., 2016).
2. Biased Agonism
The concept of biased agonism is critical in understanding the functionality of PZM21 HCl. Kieffer (2016) and Kostic (2016) discuss how PZM21, as a G-protein biased agonist, stabilizes unique receptor conformations, potentially separating analgesic properties from common opioid side effects like respiratory depression (Kieffer, 2016), (Kostic, 2016).
3. Analgesic Efficacy
Research on non-human primates by Ding et al. (2020) and Ding et al. (2018) shows that PZM21 HCl exhibits analgesic effects similar to clinically used MOR agonists like oxycodone and morphine. This supports its potential as an effective analgesic agent in clinical settings (Ding et al., 2020), (Ding et al., 2018).
4. Biochemical and Behavioral Properties
Kudla et al. (2019) explored the behavioral and biochemical properties of PZM21, confirming its analgesic effects with reduced side effects, which aligns with the concept of biased agonism in opioid receptors (Kudla et al., 2019).
5. Molecular Dynamics and Structural Analysis
Studies by Liao et al. (2021) and Zhao et al. (2020) utilized molecular dynamics simulations to understand how PZM21 affects the conformational state of the μ-opioid receptor upon activation, providing insights into its mechanism of action at the molecular level (Liao et al., 2021), (Zhao et al., 2020).
6. Synthesis and Chemical Characterization
Perrey et al. (2018) focus on the synthesis of enantiopure PZM21, highlighting the chemical aspects and providing a foundation for the development of PZM21 analogs (Perrey et al., 2018).
Propiedades
Número CAS |
2287250-29-5 |
|---|---|
Nombre del producto |
PZM21 HCl |
Fórmula molecular |
C19H28ClN3O2S |
Peso molecular |
397.962 |
Nombre IUPAC |
1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea hydrochloride |
InChI |
InChI=1S/C19H27N3O2S.ClH/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15;/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24);1H/t14-,17-;/m0./s1 |
Clave InChI |
QSZDBPRYUCMESO-RVXRQPKJSA-N |
SMILES |
O=C(N[C@@H](C)CC1=CSC=C1)NC[C@@H](N(C)C)CC2=CC=C(O)C=C2.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PZM21 HCl; PZM21 hydrochloride; PZM21; PZM 21; PZM-21; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)




![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)

